4-bromo-1-(4-nitrophenyl)sulfonylindole-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-1-(4-nitrophenyl)sulfonylindole-6-carbonitrile is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a bromine atom, a nitrophenyl group, a sulfonyl group, and a carbonitrile group attached to the indole core, making it a molecule of interest in various fields of research.
Preparation Methods
One common method involves the radical benzylic bromination of 4-bromo-3-nitrotoluene, followed by a series of reactions to introduce the desired functional groups . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
4-bromo-1-(4-nitrophenyl)sulfonylindole-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group, potentially altering the compound’s biological activity.
Common Reagents and Conditions: Typical reagents include palladium catalysts for coupling reactions, reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation.
Major Products: The products formed depend on the specific reactions and conditions used.
Scientific Research Applications
4-bromo-1-(4-nitrophenyl)sulfonylindole-6-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 4-bromo-1-(4-nitrophenyl)sulfonylindole-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind with high affinity to various receptors, potentially modulating their activity. The presence of the nitrophenyl and sulfonyl groups may enhance its binding properties and influence its biological effects . Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
4-bromo-1-(4-nitrophenyl)sulfonylindole-6-carbonitrile can be compared with other indole derivatives, such as:
4-bromo-1-(4-methylphenyl)sulfonylindole-6-carbonitrile: Similar structure but with a methyl group instead of a nitro group, potentially altering its biological activity.
4-bromo-1-(4-chlorophenyl)sulfonylindole-6-carbonitrile: Contains a chlorine atom instead of a nitro group, which may affect its reactivity and applications.
4-bromo-1-(4-fluorophenyl)sulfonylindole-6-carbonitrile: Features a fluorine atom, which can influence its chemical properties and interactions.
These comparisons highlight the uniqueness of this compound, particularly its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C15H8BrN3O4S |
---|---|
Molecular Weight |
406.2 g/mol |
IUPAC Name |
4-bromo-1-(4-nitrophenyl)sulfonylindole-6-carbonitrile |
InChI |
InChI=1S/C15H8BrN3O4S/c16-14-7-10(9-17)8-15-13(14)5-6-18(15)24(22,23)12-3-1-11(2-4-12)19(20)21/h1-8H |
InChI Key |
BPGUJRVGJUSETC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N2C=CC3=C2C=C(C=C3Br)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.